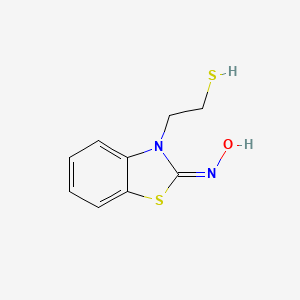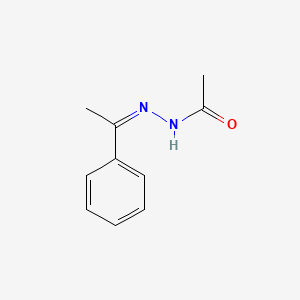![molecular formula C13H14N2O2S2 B5911320 2-methyl-N-[(E)-1-thiophen-2-ylethylideneamino]benzenesulfonamide](/img/structure/B5911320.png)
2-methyl-N-[(E)-1-thiophen-2-ylethylideneamino]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[(E)-1-thiophen-2-ylethylideneamino]benzenesulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a thiophene ring and a sulfonamide group, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(E)-1-thiophen-2-ylethylideneamino]benzenesulfonamide typically involves the reaction of 2-chloro-N-(4-sulfamoylphenyl)acetamide with ammonium thiocyanate in absolute ethanol. The mixture is refluxed for several hours, and the reaction progress is monitored using thin-layer chromatography (TLC). The resulting product is then purified through filtration and washing with water .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[(E)-1-thiophen-2-ylethylideneamino]benzenesulfonamide undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, where the sulfonamide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Dimethyl sulfoxide (DMSO) is commonly used as an oxidant and solvent for the oxidation of this compound.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other biologically active compounds.
Biology: The compound has shown significant antimicrobial activity against various bacterial strains.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(E)-1-thiophen-2-ylethylideneamino]benzenesulfonamide involves the inhibition of carbonic anhydrase IX, an enzyme that plays a crucial role in maintaining pH balance in tumor cells. By inhibiting this enzyme, the compound disrupts the tumor cells’ ability to regulate pH, leading to cell death . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial growth by inhibiting essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- 1-tosyl-1H-imidazole
- 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
- 1-ethyl-4-tosylpiperazine
Uniqueness
2-methyl-N-[(E)-1-thiophen-2-ylethylideneamino]benzenesulfonamide is unique due to its specific structure, which includes a thiophene ring and a sulfonamide group. This combination imparts distinct biological activities, making it a valuable compound for medicinal chemistry research. Its ability to selectively inhibit carbonic anhydrase IX over other isoforms highlights its potential as a targeted anticancer agent .
Properties
IUPAC Name |
2-methyl-N-[(E)-1-thiophen-2-ylethylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c1-10-6-3-4-8-13(10)19(16,17)15-14-11(2)12-7-5-9-18-12/h3-9,15H,1-2H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZPVLADEAVQPF-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NN=C(C)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1S(=O)(=O)N/N=C(\C)/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{4-[(3-chloro-4-cyanophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B5911256.png)
![N'-[(1Z)-1-(2,5-Dimethoxyphenyl)ethylidene]pyridine-4-carbohydrazide](/img/structure/B5911262.png)
![ethyl 4-chloro-5-[(Z)-hydroxyiminomethyl]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B5911265.png)
![N-acetyl-N-{2-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B5911271.png)
![1-[5-FLUORO-2-METHYL-4-(PYRROLIDIN-1-YL)PHENYL]ETHAN-1-ONE](/img/structure/B5911275.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911278.png)
![methyl 4-(2-{[(2-methylphenyl)amino]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B5911290.png)

![1-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-3-phenylurea](/img/structure/B5911295.png)
![1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone](/img/structure/B5911297.png)
![2-[4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine](/img/structure/B5911301.png)
![1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-pyridin-2-ylpiperazine](/img/structure/B5911309.png)

![1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5911332.png)
